1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one
Description
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one is a substituted acetophenone derivative featuring a difluoromethoxy group at the 2-position and a nitro group at the 3-position of the phenyl ring. Its molecular formula is C₁₀H₉F₂NO₄, with a molar mass of 253.18 g/mol.
Properties
Molecular Formula |
C10H9F2NO4 |
|---|---|
Molecular Weight |
245.18 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-3-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2NO4/c1-6(14)5-7-3-2-4-8(13(15)16)9(7)17-10(11)12/h2-4,10H,5H2,1H3 |
InChI Key |
ALNQXPGFKNPYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])OC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethoxy)-3-nitrobenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. Specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired purity and yield of the product.
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2-(difluoromethoxy)-3-aminophenyl)propan-2-one.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like alkoxides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzymatic activities and signal transduction pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 1-(2-(difluoromethoxy)-3-nitrophenyl)propan-2-one and related compounds:
Table 1: Structural and Functional Comparison
Key Comparisons:
Substituent Effects :
- Electron-Withdrawing Groups : The 3-nitro group in the target compound and Hm1- induces strong electron withdrawal, polarizing the ketone moiety and influencing reactivity. In contrast, 4-nitro substituents (e.g., in ) alter conjugation patterns and hydrogen-bonding capabilities .
- Fluorinated Groups : The difluoromethoxy group in the target compound provides greater hydrolytic stability compared to methoxy or hydroxy groups in analogs like those in .
Structural Motifs: Chalcones vs. Propan-2-ones: Chalcones (e.g., Hm1- derivatives ) feature α,β-unsaturated ketones, enabling conjugation and planar configurations.
Biological and Material Relevance :
- Antitumor chalcones () highlight the importance of nitro and halogen substituents in bioactivity . While the target compound’s pharmacological profile is underexplored, its fluorinated groups may enhance blood-brain barrier penetration relative to hydroxylated analogs.
- Crystal structures in demonstrate that nitro groups participate in C–H⋯O interactions, stabilizing supramolecular architectures . The difluoromethoxy group may similarly influence packing modes in the solid state.
Synthetic Accessibility :
- The target compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution, analogous to methods for 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one () .
Biological Activity
1-(2-(Difluoromethoxy)-3-nitrophenyl)propan-2-one is an organic compound notable for its complex structure, characterized by a difluoromethoxy group and a nitro group attached to a phenyl ring, linked to a propan-2-one moiety. Its molecular formula is , with a molecular weight of approximately 245.18 g/mol. The unique combination of functional groups in this compound suggests potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The structural features of this compound include:
- Difluoromethoxy Group : Enhances lipophilicity, facilitating interaction with lipid membranes and proteins.
- Nitro Group : Capable of undergoing bioreduction, generating reactive intermediates that may influence cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways due to the reactive intermediates formed from the nitro group.
Anticancer Activity
The compound has shown promising results in various studies focusing on its cytotoxic effects against cancer cell lines. Notably, it has been evaluated for its efficacy against MCF-7 breast cancer cells using MTT assays, demonstrating significant cytotoxicity while exhibiting lower toxicity to normal cells compared to established anticancer drugs like Tamoxifen .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related compounds, derivatives featuring similar structural motifs were synthesized and tested against MCF-7 cells. The results indicated that these compounds exhibited high cytotoxic activity, suggesting that modifications in the structure can enhance therapeutic efficacy against breast cancer .
Study 2: Mechanistic Insights
A mechanistic study highlighted how the nitro group in compounds like this compound can form reactive intermediates that interact with cellular targets, potentially modulating signaling pathways involved in cancer progression. This study underscores the importance of understanding the biochemical interactions at play when assessing new anticancer agents.
Comparative Analysis
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Difluoromethoxy and nitro groups | Antimicrobial, Anticancer |
| 1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one | Chloro group with difluoromethoxy | Potential receptor binding activity |
| 1-(4-methoxyphenyl)-3-(phenylthio)propan-1-one | Methoxy and phenylthio groups | High cytotoxicity against MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
